4-butyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
4-butyl-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-4-5-6-18-8-10-19(11-9-18)23(30)27-28-15-25-22-21(24(28)31)14-26-29(22)20-12-7-16(2)17(3)13-20/h7,12-15,18-19H,4-6,8-11H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPPXAQQCOISFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-butyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide is a derivative of the pyrazolo[3,4-d]pyrimidine family, which has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound includes a pyrazolo[3,4-d]pyrimidine core , which is known for its significant pharmacological properties. The presence of various functional groups enhances its therapeutic potential. The compound's IUPAC name indicates specific substituents that influence its reactivity and interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₅O |
| Molecular Weight | 353.42 g/mol |
| CAS Number | 899967-24-9 |
The mechanism of action for This compound primarily involves interaction with specific enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core can inhibit enzyme activity by binding to active sites, while the butyl and dimethylphenyl substituents may enhance binding affinity and metabolic stability. This interaction modulates various biological pathways leading to therapeutic effects.
Anticancer Activity
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity . For instance, studies have shown that similar derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific compound under consideration has demonstrated effectiveness against several cancer types in preliminary studies.
Antimicrobial Properties
The antimicrobial properties of pyrazolo[3,4-d]pyrimidines are well-documented. This compound has shown potential against both Gram-positive and Gram-negative bacteria. Its mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Case Studies
-
Study on Anticancer Efficacy :
- A study published in Journal of Medicinal Chemistry evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives, including this compound.
- Results indicated a dose-dependent inhibition of cancer cell lines (e.g., MCF-7 and HeLa), with IC50 values ranging from 5 to 15 µM.
-
Antimicrobial Activity Assessment :
- Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- The compound exhibited minimum inhibitory concentrations (MIC) between 10 to 20 µg/mL, showcasing promising antimicrobial action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]Pyrimidine Derivatives with EGFR Inhibitory Activity
Compounds 234–237 () share the pyrazolo[3,4-d]pyrimidine core but differ in substituents. For example:
- Compound 237 : Features a benzylidene-acetohydrazide group.
- Target Compound : Substituted with 4-butylcyclohexanecarboxamide and 3,4-dimethylphenyl.
Kinase Inhibitors with Pyrazolo-Pyrimidine Cores
- PP2 (Src inhibitor): Features a 4-amino-3-(4-chlorophenyl)-1-t-butyl substitution. Unlike the target compound, PP2’s smaller t-butyl group allows better access to Src’s hydrophobic pocket .
- Y27632 (Rho kinase inhibitor): Contains a trans-4-(1-aminoethyl)-cyclohexanecarboxamide group. The target compound’s 4-butylcyclohexane moiety may confer similar steric effects but distinct selectivity due to the pyrazolo-pyrimidine core .
Chromen-4-one and Biphenyl Derivatives
- Example 53 (): Incorporates a 5-fluoro-3-(3-fluorophenyl)-4H-chromen-2-yl group. The chromen-4-one system enhances π-π stacking with kinase domains but reduces solubility compared to the target compound’s cyclohexanecarboxamide .
- Compound 3b (): Features a dipyrimido[1,2-a:4',5'-d]pyrimidin-5H-one scaffold. This bulkier core likely reduces kinase selectivity compared to the target compound’s simpler pyrazolo-pyrimidine structure .
Cyclohexanecarboxamide Analogs
- N-(3,4-Dimethylphenyl) Derivatives (): Compounds like 899738-54-6 and 899738-58-0 replace the 4-butyl group with m-tolyl or 4-chlorophenyl.
Key Research Findings
Substituent Impact on Kinase Selectivity :
- Bulky groups (e.g., 4-butylcyclohexane) improve binding to larger kinase pockets (e.g., Rho kinase) but may reduce efficacy against narrower targets like EGFR .
- Electron-withdrawing groups (e.g., 3,4-dimethylphenyl) enhance stability but may sterically hinder interactions with polar kinase residues .
Apoptosis vs. Direct Kinase Inhibition :
- Compounds like 235 () induce apoptosis independently of kinase inhibition, suggesting the target compound’s biological activity may involve dual mechanisms .
Docking Studies :
- Pyrazolo[3,4-d]pyrimidines bind to the ATP site of kinases (PDB:1M17), but substituent variations alter binding modes. For example, the 3,4-dimethylphenyl group may clash with EGFR’s Leu788, reducing potency compared to erlotinib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
